molecular formula C14H12O2 B8551298 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B8551298
M. Wt: 212.24 g/mol
InChI Key: TVDYLKSDOVQCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl aldehyde derivative featuring a methoxy group at the 2-position and a formyl group at the 3-position of the biphenyl scaffold. This compound serves as a versatile building block in organic synthesis, particularly for constructing metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and pharmacologically active molecules . Its reactivity stems from the aldehyde group, which participates in condensation, cyclization, and cross-coupling reactions.

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

2-methoxy-3-phenylbenzaldehyde

InChI

InChI=1S/C14H12O2/c1-16-14-12(10-15)8-5-9-13(14)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

TVDYLKSDOVQCEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent. This method allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: 2-Methoxy-3-phenylbenzoic acid.

    Reduction: 2-Methoxy-3-phenylbenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron-donating interactions, while the phenyl group contributes to hydrophobic interactions. These interactions influence the compound’s reactivity and binding affinity with various biological molecules .

Comparison with Similar Compounds

Key Findings :

  • Steric Effects : Bromine substituents (e.g., IIIc) reduce yields due to steric clashes during cross-coupling .
  • Electronic Effects : Electron-withdrawing groups (e.g., -F in IIId) improve reaction rates and yields in Suzuki-Miyaura couplings .
  • Catalytic Systems : Pd(PPh₃)₄ is widely used for biphenyl aldehyde synthesis, but yields depend on substituent compatibility .

Physical and Chemical Properties

Substituents significantly influence melting points, solubility, and spectroscopic signatures:

Compound Name Melting Point (°C) Solubility Key Spectral Features (IR/NMR) References
2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde 106–107 (analog IIIc) Moderate in DCM Aldehyde C=O stretch at ~1695 cm⁻¹ (IR)
3'-Formyl-4'-methoxy-[1,1'-biphenyl]-2-carboxamide (IIIb) 140 Low in polar solvents Aldehyde proton at δ 10.12 ppm (¹H NMR)
4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde N/A Poor in water Broad -OH peak at δ 5.9 ppm (¹H NMR)

Notable Trends:

  • Melting Points : Electron-withdrawing groups (e.g., -CF₃) increase melting points due to enhanced intermolecular interactions .
  • Spectroscopy : Aldehyde protons resonate near δ 10 ppm in ¹H NMR, while methoxy groups appear at δ 3.8–4.0 ppm .

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